(5-Butoxy-2-chlorophenyl)boronic acid
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Overview
Description
(5-Butoxy-2-chlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with butoxy and chloro groups. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
(5-Butoxy-2-chlorophenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and sensors.
Medicine: Investigated for its potential in drug discovery, particularly in the design of boron-based pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
Target of Action
The primary target of (5-Butoxy-2-chlorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effects include the formation of new organic compounds through carbon–carbon bond formation .
Safety and Hazards
Future Directions
As for future directions, boronic acids, including “(5-Butoxy-2-chlorophenyl)boronic acid”, continue to be valuable building blocks in organic synthesis . Their stability, ease of preparation, and environmental benignity make them attractive for various applications, including the development of new chemical reactions .
Biochemical Analysis
Biochemical Properties
(5-Butoxy-2-chlorophenyl)boronic acid is a valuable building block in organic synthesis . It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is largely dependent on the specific biochemical reaction in which this compound is involved .
Molecular Mechanism
It is known to participate in Suzuki–Miyaura cross-coupling reactions, a type of carbon–carbon bond-forming reaction . In these reactions, this compound can undergo transmetalation, a process in which it transfers a group to a metal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Butoxy-2-chlorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-butoxy-2-chloroiodobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5-Butoxy-2-chlorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chloro group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Substituted phenyl derivatives.
Properties
IUPAC Name |
(5-butoxy-2-chlorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-2-3-6-15-8-4-5-10(12)9(7-8)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSNETLHXULGKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCCCC)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681648 |
Source
|
Record name | (5-Butoxy-2-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-09-4 |
Source
|
Record name | (5-Butoxy-2-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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